molecular formula C25H20N2O2S B2957767 4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313253-86-0

4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2957767
CAS No.: 313253-86-0
M. Wt: 412.51
InChI Key: KWSDGKFQZDAGPL-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex molecular structure, which includes a benzamide group, a thiazole ring, and a dimethylphenyl group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of thioamides with α-haloketones under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzamides or thiazoles.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Benzamide derivatives: Similar compounds include various benzamide derivatives used in pharmaceuticals and research.

  • Thiazole derivatives: Other thiazole derivatives with different substituents and functional groups.

Uniqueness: 4-Benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure and reactivity make it a valuable compound for scientific research and industrial use.

Biological Activity

4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a compound belonging to the benzamide class, noted for its potential biological activities. The structural features of this compound, particularly the thiazole ring and dimethylphenyl substitution, contribute to its unique interactions with biological targets, making it a subject of interest in medicinal chemistry.

The compound's IUPAC name is this compound, and it has a molecular formula of C18H16N2OS. It features a thiazole moiety attached to a benzamide structure, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Some benzamide derivatives have shown promising results in inhibiting tumor growth. For instance, studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells by interacting with specific protein targets .
  • Enzyme Inhibition : The compound is being investigated for its potential as an enzyme inhibitor. Enzyme inhibition is critical in cancer therapy as it can disrupt the pathways that cancer cells utilize for growth and survival .

The mechanism by which this compound exerts its effects may involve:

  • Binding Affinity : The specific arrangement of the dimethylphenyl group enhances the compound's binding affinity to certain enzymes or receptors. This structural feature can lead to improved efficacy as an inhibitor compared to other similar compounds .
  • Cellular Pathways : It may affect various cellular pathways involved in cell proliferation and survival. For example, interactions with proteins that regulate apoptosis and cell cycle progression are likely mechanisms through which this compound exhibits its antitumor effects .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with thiazole and benzamide derivatives:

  • Anticancer Studies : A study focusing on thiazole derivatives indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the thiazole structure can enhance activity against specific targets .
  • Enzyme Inhibition : Research into related benzamide compounds has shown that they can effectively inhibit enzymes involved in cancer metabolism. For instance, compounds designed to target RET kinase demonstrated moderate to high potency in inhibiting cell proliferation driven by RET mutations .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntitumor; Enzyme inhibitorBinding affinity modulation
N-(3,4-dimethylphenyl)benzamideModerate antitumor activityEnzyme inhibition
4-chloro-benzamidesHigh potency against RET kinaseInhibition of cell proliferation

Properties

IUPAC Name

4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c1-16-8-9-21(14-17(16)2)22-15-30-25(26-22)27-24(29)20-12-10-19(11-13-20)23(28)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSDGKFQZDAGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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